molecular formula C23H16N2O4 B2881193 Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate CAS No. 307540-49-4

Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate

Cat. No.: B2881193
CAS No.: 307540-49-4
M. Wt: 384.391
InChI Key: HFVLOHGJGZNURS-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. This ester derivative, which features an isoquinoline scaffold, is primarily investigated for its potential as a key intermediate or precursor in the development of targeted cancer therapies. Research into structurally similar isoquinoline compounds has demonstrated their promise as potent and selective inhibitors of tyrosine kinases, such as the Human Epidermal Growth Factor Receptor 2 (HER2) . HER2 is a well-validated therapeutic target for certain aggressive types of breast cancer and other solid tumors . Some isoquinoline derivatives have shown enhanced selectivity for HER2 over the closely related EGFR, which is a key strategy for improving therapeutic efficacy and reducing adverse effects . Furthermore, the isoquinoline core is recognized as a privileged structure in drug discovery, with other derivatives being explored for their antibacterial properties against Gram-positive pathogens . The specific substitution pattern on the benzoate ring of this compound suggests its potential utility in structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties, such as potency, selectivity, and metabolic stability . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c26-23(18-10-12-19(13-11-18)25(27)28)29-22(17-7-2-1-3-8-17)21-20-9-5-4-6-16(20)14-15-24-21/h1-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVLOHGJGZNURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with isoquinolin-1-yl(phenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve optimized reaction conditions, including temperature control, solvent recycling, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of isoquinolin-1-yl(phenyl)methyl 4-aminobenzoate.

    Reduction: Formation of isoquinolin-1-yl(phenyl)methanol and 4-nitrobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its reactivity and interaction with biological molecules, potentially leading to the formation of reactive intermediates that can modify cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Nitrobenzoate Derivatives with Heterocyclic Moieties

Key Observations:
  • Isoquinoline Core: Compounds with isoquinoline or fused isoquinoline systems (e.g., ) demonstrate enhanced cytotoxicity compared to simpler nitrobenzoates. For example, 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines (IC₅₀: 1.93–33.84 µM) exhibit potent activity against HeLa and T47D cell lines, likely due to DNA intercalation or kinase inhibition .

Cytotoxic Isoquinoline Derivatives

Compounds such as 6a and 6c () share a dihydropyrrolo[2,1-a]isoquinoline scaffold with the target compound. These derivatives showed IC₅₀ values of <1.93 µM against HeLa cells, outperforming reference drugs. Molecular docking studies suggest their activity arises from interactions with topoisomerase II or tubulin . The nitro group in Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate may similarly enhance DNA binding or redox cycling, though experimental validation is needed.

Ester Group Modifications

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., I-6230, I-6232 in ) with pyridazine or methylisoxazole substituents were studied for kinase inhibition. Their activity depends on the heterocycle’s electronic properties; methylisoxazole derivatives (I-6273) showed improved solubility over pyridazine analogs .

Biological Activity

Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by the presence of a nitro group, which enhances its reactivity and potential biological effects. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with potentially altered biological properties.

Chemical Reactions

Reaction TypeDescriptionProducts
OxidationReduction of the nitro group to an amino groupIsoquinolin-1-yl(phenyl)methyl 4-aminobenzoate
ReductionHydrolysis of the ester linkageIsoquinolin-1-yl(phenyl)methanol and 4-nitrobenzoic acid
SubstitutionNucleophilic attack on the nitro groupVarious substituted derivatives depending on the nucleophile

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that its biological effects may be mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro group may facilitate the formation of reactive intermediates capable of modifying cellular components, thus influencing cell signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Isoquinolin derivatives have been investigated for their anticancer properties. For instance, studies have demonstrated that compounds structurally related to this compound can inhibit mitochondrial complex I, which is crucial for ATP production in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in various cancer cell lines .

Case Studies

  • Breast Cancer : In vitro assays revealed that isoquinoline derivatives can significantly inhibit the growth of MDA-MB-231 breast cancer cells, with IC50 values indicating potent antiproliferative effects .
  • Liver Cancer : Similar studies showed that these compounds also affect HepG2 liver cancer cells, providing evidence for their broad-spectrum anticancer activity .

Structure-Activity Relationship (SAR)

The presence of the nitro group in this compound is critical for its biological activity. Comparative studies with similar compounds lacking this group reveal that the nitro substituent enhances both reactivity and potency against various biological targets. For example:

CompoundKey FeatureBiological Activity
Isoquinolin-1-yl(phenyl)methyl benzoateLacks nitro groupLower activity
Isoquinolin-1-yl(phenyl)methyl 4-amino benzoateContains amino groupAltered reactivity

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